Thermodynamic Differentiation: 5-Methoxy vs. 4-Methoxy Indanone in Gas-Phase Enthalpy of Formation
A synergistic experimental and computational study directly compared the energetic properties of 5-methoxyindan-1-one with its 4-methoxy isomer. The presence of a methoxy group at the 5-position was found to contribute to a decrease in gas-phase enthalpy of formation of approximately 153 kJ·mol⁻¹ relative to the unsubstituted indanone core, providing a distinct thermodynamic signature [1].
| Evidence Dimension | Gas-phase enthalpy of formation decrease attributed to methoxy substitution |
|---|---|
| Target Compound Data | Approximately 153 kJ·mol⁻¹ decrease (5-methoxy substitution) |
| Comparator Or Baseline | Approximately 35 kJ·mol⁻¹ decrease (methyl substitution reference); distinct from 4-methoxy regioisomer |
| Quantified Difference | Methoxy substitution yields a ~4.4-fold larger enthalpy decrease than methyl substitution; 5- and 4-methoxy isomers exhibit unique thermodynamic profiles |
| Conditions | Experimental combustion calorimetry and Calvet microcalorimetry; computational G3(MP2)//B3LYP level of theory |
Why This Matters
This thermodynamic differentiation confirms that 5-methoxyindan-1-one is a unique, non-interchangeable entity for calorimetric and computational studies, and its distinct energetic properties may influence reaction energetics in synthetic route design.
- [1] Sousa, C. C. S.; Silva, A. L. R.; Morais, V. M. F.; Ribeiro da Silva, M. D. M. C. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Appl. Sci. 2023, 13 (18), 10262. View Source
